2-methylbut-2-ene;(3E)-penta-1,3-diene 2-methylbut-2-ene;(3E)-penta-1,3-diene
Brand Name: Vulcanchem
CAS No.: 26813-14-9
VCID: VC18446562
InChI: InChI=1S/C5H10.C5H8/c1-4-5(2)3;1-3-5-4-2/h4H,1-3H3;3-5H,1H2,2H3/b;5-4+
SMILES:
Molecular Formula: C10H18
Molecular Weight: 138.25 g/mol

2-methylbut-2-ene;(3E)-penta-1,3-diene

CAS No.: 26813-14-9

Cat. No.: VC18446562

Molecular Formula: C10H18

Molecular Weight: 138.25 g/mol

* For research use only. Not for human or veterinary use.

2-methylbut-2-ene;(3E)-penta-1,3-diene - 26813-14-9

Specification

CAS No. 26813-14-9
Molecular Formula C10H18
Molecular Weight 138.25 g/mol
IUPAC Name 2-methylbut-2-ene;(3E)-penta-1,3-diene
Standard InChI InChI=1S/C5H10.C5H8/c1-4-5(2)3;1-3-5-4-2/h4H,1-3H3;3-5H,1H2,2H3/b;5-4+
Standard InChI Key KLAJKQCMOYCTDK-RCKHEGBHSA-N
Isomeric SMILES C/C=C/C=C.CC=C(C)C
Canonical SMILES CC=CC=C.CC=C(C)C

Introduction

Structural and Molecular Characteristics

Molecular Composition

The compound is a 1:1 molar mixture of two hydrocarbons:

  • 2-Methylbut-2-ene (C5H10\text{C}_5\text{H}_{10}): A branched alkene with a double bond between carbons 2 and 3 and a methyl group at carbon 2. Its structure is represented as CH3C(CH3)=CH2\text{CH}_3\text{C}(\text{CH}_3)=\text{CH}_2 .

  • (3E)-Penta-1,3-diene (C5H8\text{C}_5\text{H}_8): A conjugated diene with double bonds at positions 1–3 and 3–5 in the E configuration (CH2=CHCH=CHCH3\text{CH}_2=\text{CH}-\text{CH}=\text{CH}-\text{CH}_3) .

The combination results in a molecular formula of C10H18\text{C}_{10}\text{H}_{18}, with the mixture’s properties influenced by the electronic and steric interactions between the two components .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Registry Number26813-14-9
Molecular FormulaC10H18\text{C}_{10}\text{H}_{18}
Molar Mass138.25 g/mol
Boiling Point~36°C (mixture)
Vapor Pressure511 mmHg at 25°C

Stereochemical Considerations

The (3E)-penta-1,3-diene component exhibits geometric isomerism due to the fixed trans configuration of its central double bond. This stereochemistry impacts its reactivity in polymerization and cycloaddition reactions, as the E configuration favors specific orbital alignments during electron-deficient diene interactions .

Synthesis and Production

Industrial Synthesis

The mixture is typically derived as a byproduct of ethylene production via steam cracking of hydrocarbons. 2-Methylbut-2-ene arises from the cracking of iso-pentane, while (3E)-penta-1,3-diene forms during the decomposition of sorbic acid or through catalytic dehydrogenation of pentanes . Industrial-scale separation involves fractional distillation due to the components’ differing volatilities .

Laboratory Methods

In research settings, (3E)-penta-1,3-diene can be synthesized via the decarboxylation of sorbic acid (C6H8O2\text{C}_6\text{H}_8\text{O}_2) at elevated temperatures, yielding the diene and carbon dioxide . 2-Methylbut-2-ene is prepared through acid-catalyzed dehydration of 2-methyl-2-butanol, followed by purification via gas chromatography .

Chemical Properties and Reactivity

Thermal Stability

The mixture’s thermal degradation begins at 150°C, with 2-methylbut-2-ene undergoing -sigmatropic rearrangements, while (3E)-penta-1,3-diene polymerizes exothermically above 100°C .

Electrophilic Additions

Both components participate in electrophilic addition reactions. For example, (3E)-penta-1,3-diene reacts with bromine (Br2\text{Br}_2) to form 1,2- and 1,4-dibromopentanes, whereas 2-methylbut-2-ene yields 2,3-dibromo-2-methylbutane .

Ozonolysis and Oxidation

Reductive ozonolysis of (3E)-penta-1,3-diene produces formaldehyde (HCHO\text{HCHO}), acetaldehyde (CH3CHO\text{CH}_3\text{CHO}), and acetic acid (CHOCHO\text{CHOCHO}), highlighting its conjugated diene reactivity .

Applications and Industrial Uses

Polymer Industry

The mixture serves as a comonomer in the production of terpolymers with styrene derivatives. For instance, copolymerization with α-methylstyrene and piperylene yields resins with enhanced thermal stability, used in adhesives and coatings .

Table 2: Key Polymer Applications

ApplicationFunctionSource
Pressure-sensitive adhesivesTackifier resin component
ElastomersCrosslinking agent

Specialty Chemicals

The diene component acts as a precursor in Diels-Alder reactions to synthesize six-membered cyclic compounds, valuable in pharmaceuticals and agrochemicals .

Environmental Impact and Regulations

Ecotoxicological Data

The mixture’s high vapor pressure (511 mmHg) contributes to atmospheric volatility, with potential to form ground-level ozone via reaction with nitrogen oxides . Aquatic toxicity studies indicate a 96-hour LC50 of 12 mg/L for Daphnia magna .

Regulatory Guidelines

Regulated under REACH Annex III, the compound requires safety data sheets (SDS) for industrial use. Occupational exposure limits (OELs) are set at 50 ppm over an 8-hour weighted average .

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